molecular formula C10H14O B148922 (2e,4e,7z)-2,4,7-Decatrienal CAS No. 66642-86-2

(2e,4e,7z)-2,4,7-Decatrienal

Cat. No. B148922
CAS RN: 66642-86-2
M. Wt: 150.22 g/mol
InChI Key: KEXCNWISTVJVBV-YPVUHSJLSA-N
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Description

“(2e,4e,7z)-2,4,7-Decatrienal” is a type of organic compound. It is known as a fatty aldehyde, which are long chain aldehydes with a chain of at least 12 carbon atoms . It is also referred to as ethyl (2E,4E,7Z)-decatrienoic acid, and belongs to the class of organic compounds known as fatty acid esters .


Molecular Structure Analysis

“(2e,4e,7z)-2,4,7-Decatrienal” contains a total of 41 atoms; 24 Hydrogen atoms, 15 Carbon atoms, and 2 Oxygen atoms . More detailed structural information or a molecular model was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2e,4e,7z)-2,4,7-Decatrienal” include a molecular weight of 194.27 . It has a predicted boiling point of 281.6±19.0 °C and a predicted density of 0.920±0.06 g/cm3 .

Future Directions

The future directions for research on “(2e,4e,7z)-2,4,7-Decatrienal” are not specified in the search results. It could potentially be explored further in the context of its role as a fatty acid ester .

properties

IUPAC Name

(2E,4E,7Z)-deca-2,4,7-trienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-10H,2,5H2,1H3/b4-3-,7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXCNWISTVJVBV-YPVUHSJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308658
Record name (2E,4E,7Z)-2,4,7-Decatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

258.00 to 259.00 °C. @ 760.00 mm Hg
Record name 2-trans-4-trans-7-cis-Decatrienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2e,4e,7z)-2,4,7-Decatrienal

CAS RN

66642-86-2
Record name (2E,4E,7Z)-2,4,7-Decatrienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66642-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,7-Decatrienal, (2E,4E,7Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,4E,7Z)-2,4,7-Decatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,7-DECATRIENAL, (2E,4E,7Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T95T8UHI8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-trans-4-trans-7-cis-Decatrienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Savchenko, E Degtyaryov, Y Radzyukevich… - International Journal of …, 2022 - mdpi.com
For immobile plants, the main means of protection against adverse environmental factors is the biosynthesis of various secondary (specialized) metabolites. The extreme diversity and …
Number of citations: 3 www.mdpi.com

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